N,N'-Hexane-1,6-diyldistearamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Hexane-1,6-diyldistearamide is a chemical compound with the molecular formula C42H84N2O2 and a molecular weight of 649.13 g/mol . It is also known by other names such as N,N’-hexane-1,6-diylbis(stearamide) and octadecanamide, N,N’-1,6-hexanediylbis- . This compound is characterized by its long hydrocarbon chains and amide functional groups, making it a significant molecule in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N’-Hexane-1,6-diyldistearamide can be synthesized through a condensation reaction between hexamethylene diamine and stearic acid . The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of N,N’-Hexane-1,6-diyldistearamide may involve continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Hexane-1,6-diyldistearamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution .
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Hexamethylene diamine and stearic acid.
Reduction: Hexamethylene diamine and stearyl alcohol.
Substitution: Depends on the nucleophile used; could form various substituted amides.
Wissenschaftliche Forschungsanwendungen
N,N’-Hexane-1,6-diyldistearamide has diverse applications in scientific research, particularly in the fields of chemistry, biology, and materials science .
Wirkmechanismus
The mechanism of action of N,N’-Hexane-1,6-diyldistearamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions can influence the physical properties of materials and the stability of complexes formed with other compounds. In drug delivery systems, the compound can encapsulate drugs, protecting them from degradation and facilitating controlled release .
Vergleich Mit ähnlichen Verbindungen
N,N’-Hexane-1,6-diyldistearamide can be compared with other similar compounds such as N,N’-hexane-1,6-diylbis(2-ethylhexanamide) and N,N’-hexane-1,6-diylbis(4-hydroxybutyramide) .
N,N’-hexane-1,6-diylbis(2-ethylhexanamide): Similar in structure but with different alkyl chains, leading to variations in solubility and melting points.
N,N’-hexane-1,6-diylbis(4-hydroxybutyramide): Contains hydroxyl groups, which can enhance hydrogen bonding and influence the compound’s reactivity and applications.
N,N’-Hexane-1,6-diyldistearamide is unique due to its specific combination of long hydrocarbon chains and amide groups, which confer distinct physical and chemical properties .
Eigenschaften
CAS-Nummer |
4112-25-8 |
---|---|
Molekularformel |
C42H84N2O2 |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
N-[6-(octadecanoylamino)hexyl]octadecanamide |
InChI |
InChI=1S/C42H84N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(45)43-39-35-31-32-36-40-44-42(46)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,43,45)(H,44,46) |
InChI-Schlüssel |
SLZWSYPJQQIDJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCNC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.